3-Cyano-4-hydrazinylbenzoic acid
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Overview
Description
3-Cyano-4-hydrazinylbenzoic acid is an organic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a hydrazinyl group (-NHNH2) attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-hydrazinylbenzoic acid typically involves the introduction of the cyano and hydrazinyl groups onto a benzoic acid derivative. One common method involves the reaction of 3-cyano-4-nitrobenzoic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-Cyano-4-nitrobenzoic acid
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol or another suitable solvent
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-hydrazinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazinyl group under basic or acidic conditions.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones or hydrazides.
Scientific Research Applications
3-Cyano-4-hydrazinylbenzoic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical assays.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-4-hydrazinylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinobenzoic acid: Similar structure but lacks the cyano group.
3-Cyano-4-nitrobenzoic acid: Precursor in the synthesis of 3-Cyano-4-hydrazinylbenzoic acid.
3-Hydrazinobenzoic acid: Similar structure but lacks the cyano group.
Uniqueness
This compound is unique due to the presence of both the cyano and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-cyano-4-hydrazinylbenzoic acid |
InChI |
InChI=1S/C8H7N3O2/c9-4-6-3-5(8(12)13)1-2-7(6)11-10/h1-3,11H,10H2,(H,12,13) |
InChI Key |
RFFUTBPIAHBTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)NN |
Origin of Product |
United States |
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